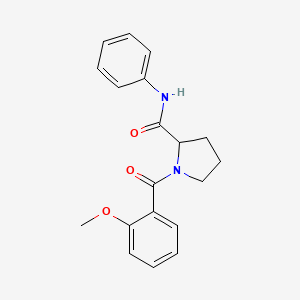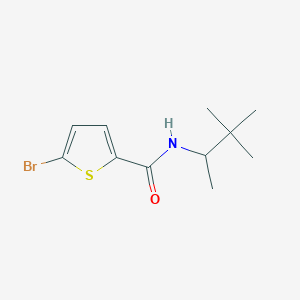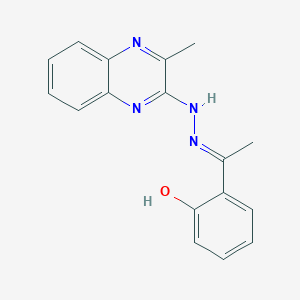![molecular formula C16H31NO B6046306 [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol](/img/structure/B6046306.png)
[1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol, also known as TBPB, is a chemical compound that has been widely studied for its potential applications in scientific research. TBPB is a piperidine-based compound that acts as a selective agonist of the TRPV1 ion channel, which is involved in the transmission of pain signals in the body. In
Mecanismo De Acción
[1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol acts as a selective agonist of the TRPV1 ion channel, which is a non-selective cation channel that is expressed in sensory neurons. Activation of the TRPV1 channel leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling events that ultimately result in the transmission of pain signals. [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol binds to a specific site on the TRPV1 channel, causing a conformational change that leads to channel activation.
Biochemical and Physiological Effects:
[1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol has been shown to have a number of biochemical and physiological effects. In addition to its role in pain signaling, [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol has been shown to modulate the activity of other ion channels, including the TRPA1 and TRPM8 channels. [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol has also been shown to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol is its selectivity for the TRPV1 channel. This allows researchers to study the specific effects of TRPV1 activation without the confounding effects of non-specific channel activation. However, one limitation of [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol is its relatively short half-life, which can make it difficult to study the long-term effects of TRPV1 activation.
Direcciones Futuras
There are several future directions for research on [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol. One area of interest is the development of new analogs of [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol with improved pharmacological properties, including longer half-life and increased selectivity for the TRPV1 channel. Another area of interest is the study of the role of [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol in other physiological processes, including inflammation and neurodegenerative diseases. Additionally, the development of new methods for the synthesis of [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol and related compounds may further facilitate research in this area.
Métodos De Síntesis
The synthesis of [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol involves several steps, including the reaction of 4-tert-butylcyclohexanone with piperidine to form 1-(4-tert-butylcyclohexyl)piperidine, which is then converted to the corresponding alcohol using sodium borohydride. The alcohol is then oxidized to form [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol. The synthesis of [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol has been well-documented in the literature, and several modifications to the procedure have been reported to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
[1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its role in the modulation of pain signaling. [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol has been shown to selectively activate the TRPV1 channel, which is involved in the transmission of pain signals in the body. This makes [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol a valuable tool for studying the mechanisms of pain signaling and for developing new therapies for pain management.
Propiedades
IUPAC Name |
[1-(4-tert-butylcyclohexyl)piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO/c1-16(2,3)13-7-9-14(10-8-13)17-11-5-4-6-15(17)12-18/h13-15,18H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJPFPGNZUVZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CCCCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Tert-butylcyclohexyl)piperidin-2-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-hydroxy-3-[(4-methyl-1-piperazinyl)methyl]-1-(3-phenylpropyl)-2-piperidinone](/img/structure/B6046231.png)
![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6046234.png)

![7-(3,4-difluorobenzyl)-2-[(6-methyl-2-pyridinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6046260.png)
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B6046266.png)
![3-chloro-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-thiophenecarboxamide](/img/structure/B6046268.png)
![2,2-dimethyl-N-[2,2,2-trichloro-1-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B6046269.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide](/img/structure/B6046271.png)
![2-{[(2-hydroxyphenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6046275.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide](/img/structure/B6046278.png)
![3-(4-chlorophenyl)-5-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6046285.png)
![N-(4-{[4-(2-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B6046291.png)
